1-[6-(3,5-dimethyl-1h-pyrazol-1-yl)pyridazin-3-yl]-n-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O4/c1-14-12-15(2)28(26-14)21-7-6-20(24-25-21)27-10-8-16(9-11-27)22(30)23-18-13-17(29(31)32)4-5-19(18)33-3/h4-7,12-13,16H,8-11H2,1-3H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJAIUCNFPUPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6-(3,5-dimethyl-1h-pyrazol-1-yl)pyridazin-3-yl]-n-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and pyridazine intermediates. These intermediates are then coupled with piperidine derivatives under specific reaction conditions. For instance, the reaction of hydrazide with aryl isocyanate and aryl isothiocyanates in anhydrous benzene can yield the desired compound . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrazole and pyridazine rings allows for oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Physical Properties
- Molecular Weight : 421.461 g/mol
- Purity : Typically around 95%
- Chemical Classification : This compound falls under the category of carboxamides and is characterized by its nitrogen-rich structure.
Anticancer Activity
Research has indicated that compounds similar to 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit tumor growth in various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Case Study
In vitro studies demonstrated that this compound effectively reduced viability in cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency.
Anti-inflammatory Properties
Another promising application of this compound is its anti-inflammatory activity. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.
Case Study
In animal models of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory mediators such as TNF-alpha and IL-6. This suggests potential for development as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented.
Case Study
In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions it as a candidate for further development in treating bacterial infections.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
In contrast, the 2,4-dichlorophenyl analogue () exhibits higher lipophilicity due to chlorine atoms, which may improve tissue penetration but reduce aqueous solubility .
Binding Interactions: The pyrazole-5-amine in the dichlorophenyl analogue () may act as a hydrogen-bond donor, whereas the piperidine carboxamide in the target compound offers both hydrogen-bond acceptor (amide carbonyl) and donor (NH) capabilities, enabling versatile target engagement. The pyrazolo-pyrazine core in the third analogue () introduces rigidity and planar geometry, which could restrict conformational flexibility compared to the pyridazine-pyrazole system in the target molecule.
Synthetic Accessibility :
- The nitro group in the target compound may pose challenges in synthetic routes due to reactivity, whereas the methoxy and chloro substituents in analogues () are more stable under standard reaction conditions .
Biological Activity
The compound 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of the compound features a pyrazole ring fused with a pyridazine moiety, along with a piperidine carboxamide functional group. The presence of the methoxy and nitro substituents suggests possible interactions with biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell proliferation. For instance, compounds containing the 1H-pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Antibacterial Activity : The compound's structural features may contribute to its antibacterial properties. Pyrazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents .
- Anti-inflammatory Activity : Some pyrazole derivatives have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Anticancer Studies
In a study evaluating a series of pyrazole derivatives, compounds similar to this compound exhibited effective inhibition of microtubule assembly at concentrations as low as 20 µM. The apoptosis-inducing potential was confirmed through enhanced caspase activity in treated MDA-MB-231 cells .
| Compound | IC50 (μM) | Apoptosis Induction | Cell Line |
|---|---|---|---|
| 7d | 10 | Yes | MDA-MB-231 |
| 7h | 10 | Yes | MDA-MB-231 |
| 10c | 10 | Yes | MDA-MB-231 |
Antibacterial Studies
The antibacterial efficacy of pyrazole derivatives was evaluated using minimum inhibitory concentration (MIC) assays against various bacterial strains. Compounds demonstrated MIC values ranging from 50 to 200 µg/mL against common pathogens such as E. coli and Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 100 |
| Staphylococcus aureus | 75 |
| Pseudomonas aeruginosa | 150 |
Anti-inflammatory Studies
In vitro assays indicated that certain pyrazole derivatives significantly reduced the production of nitric oxide (NO) in activated macrophages, suggesting their potential as anti-inflammatory agents.
Case Studies
Several case studies have been documented where similar compounds were tested for their biological activities:
- Breast Cancer Treatment : A derivative similar to the compound under review was tested in vivo and showed significant tumor reduction in mouse models of breast cancer.
- Antibacterial Efficacy : A study involving a series of substituted pyrazoles revealed that some derivatives exhibited potent antibacterial activity against multi-drug resistant strains.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with pyrazole and pyridazine precursors. Key steps include:
- Condensation of 3,5-dimethylpyrazole with chloropyridazine to form the pyridazine-pyrazole core.
- Coupling the core with a piperidine-4-carboxamide intermediate via nucleophilic substitution or amidation.
- Final functionalization with the 2-methoxy-5-nitrophenyl group using Suzuki-Miyaura cross-coupling or Ullmann-type reactions . Yield optimization often requires controlled temperature (0–5°C for sensitive intermediates) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are recommended for characterization?
- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., pyrazole CH groups at δ ~2.2 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 451.18 g/mol) .
Q. How is the in vitro antibacterial activity of this compound assessed?
Standard protocols include:
- Microdilution Assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations ranging from 0.5–128 µg/mL.
- Zone of Inhibition : Agar diffusion methods with 6 mm discs impregnated with the compound . Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are critical for validation .
Advanced Research Questions
Q. What strategies can optimize yield and purity during multi-step synthesis?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, Pd(PPh) at 5 mol% in DMF improves coupling efficiency .
- Process Control : In-line FTIR monitors reaction progress, reducing byproduct formation .
- Purification : Gradient flash chromatography (hexane:EtOAc 7:3 → 1:1) followed by recrystallization (MeOH/HO) enhances purity .
Q. How can computational methods predict biological targets?
- Molecular Docking : Autodock Vina or Schrödinger Suite evaluates binding affinity to bacterial enzymes (e.g., DNA gyrase). Pyrazole and nitrophenyl groups show hydrophobic interactions with active-site residues .
- QSAR Modeling : Hammett constants (σ) of substituents correlate with antibacterial IC values .
Q. What approaches resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare MIC values across studies using standardized CLSI guidelines. Discrepancies may arise from strain-specific resistance or assay conditions (e.g., pH, inoculum size) .
- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations .
Q. How to design experiments for structure-activity relationships (SAR)?
- Analog Synthesis : Modify the pyrazole (e.g., 3,5-dichloro vs. 3,5-dimethyl) or nitrophenyl group (e.g., meta-nitro vs. para-nitro).
- Biological Testing : Correlate substituent electronic effects (Hammett σ) with activity trends. For example, electron-withdrawing groups enhance DNA intercalation .
Q. What challenges arise in scaling up synthesis?
- Exothermic Reactions : Use jacketed reactors with controlled cooling for high-energy steps (e.g., nitration).
- Solvent Recovery : Implement membrane separation (nanofiltration) to recycle DMF and reduce waste .
Q. How to assess metabolic stability and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
